(E)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
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Description
(E)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H19N3O3S3 and its molecular weight is 433.56. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitubercular Activities
Studies have demonstrated the synthesis and evaluation of various sulfonamide derivatives, including those structurally related to "(E)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one", revealing significant antimicrobial and antitubercular properties. These compounds have been found to exhibit activity against a range of bacterial and fungal pathogens, including Mycobacterium tuberculosis, showing potential for the development of new antimicrobial and antitubercular agents (Naidu et al., 2014), (Foroumadi et al., 2005), (Kumar et al., 2013).
Antiproliferative and Anticancer Activities
Another significant area of research is the exploration of the anticancer potential of benzothiazole and piperazine derivatives. Certain compounds have shown promising antiproliferative activity against various human tumor cell lines, including those for lungs, kidneys, CNS, ovaries, prostate, and breast cancer, highlighting their potential as new anticancer agents (Turov, 2020).
Antiviral and Antimalarial Activities
Additionally, derivatives structurally related to "this compound" have been investigated for their antiviral and anti-HIV activities. While some compounds did not show significant inhibition against HIV-1 and HIV-2, others exhibited some inhibitory activity, suggesting a need for further modification and study to enhance their antiviral properties (Syed et al., 2011). Moreover, the antimalarial activity of sulfonamide derivatives has also been explored, with some showing promising results against Plasmodium species, indicating potential applications in antimalarial drug development (Fahim & Ismael, 2021).
Properties
IUPAC Name |
(E)-1-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S3/c1-28(24,25)15-5-6-16-17(13-15)27-19(20-16)22-10-8-21(9-11-22)18(23)7-4-14-3-2-12-26-14/h2-7,12-13H,8-11H2,1H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXFUHZVJWXRHA-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)/C=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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